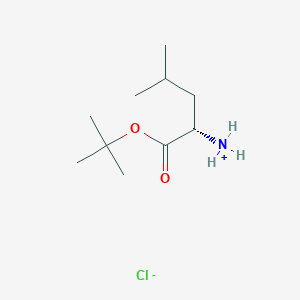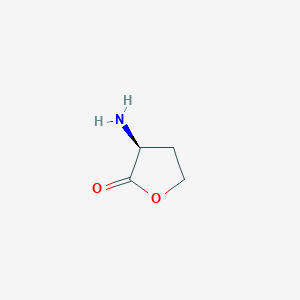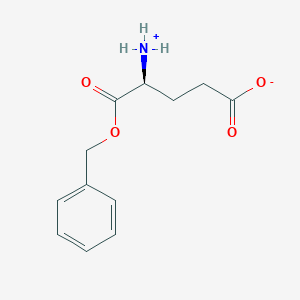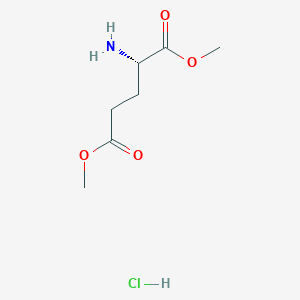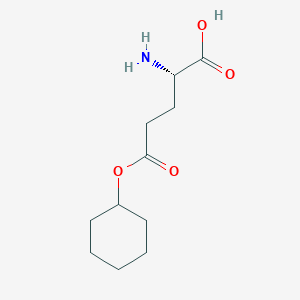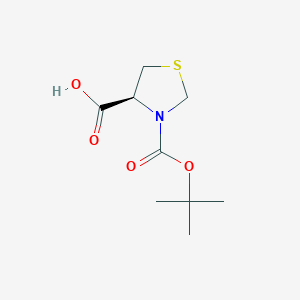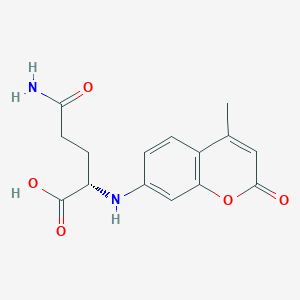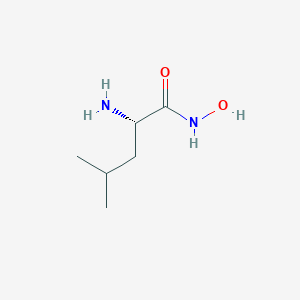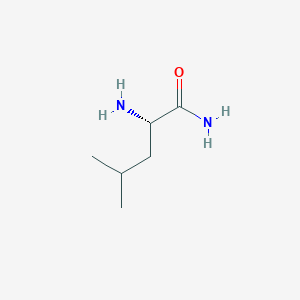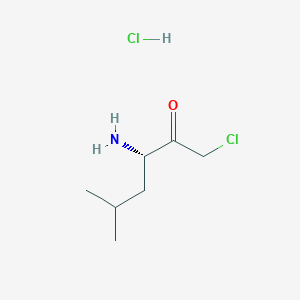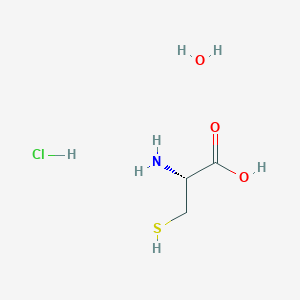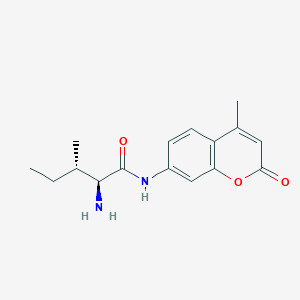
(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
H-Ile-Amc, also known as (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or H-Ile-Amc Tfa, is primarily used as a substrate for aminopeptidase enzymes . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
H-Ile-Amc interacts with its target aminopeptidase enzymes by serving as a substrate. The enzyme cleaves the H-Ile-Amc molecule, resulting in the release of a fluorescent product . This fluorescence can be measured and is directly proportional to the activity of the aminopeptidase enzyme.
Result of Action
The cleavage of H-Ile-Amc by aminopeptidases results in the production of a fluorescent product. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of aminopeptidase activity . Therefore, the primary result of H-Ile-Amc’s action is the generation of a measurable signal that reflects enzyme activity.
Action Environment
The action of H-Ile-Amc is influenced by the biochemical environment in which it is used. Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of its cleavage by aminopeptidase enzymes and the resulting fluorescence. Furthermore, the stability of H-Ile-Amc may be affected by storage conditions, with optimal stability likely at room temperature .
Biochemical Analysis
Biochemical Properties
(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide: plays a crucial role in biochemical reactions as an enzyme substrate. It interacts with aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of peptide substrates. The interaction between This compound and aminopeptidases results in the release of a fluorescent product, which can be quantitatively measured to determine enzyme activity .
Cellular Effects
The effects of This compound on various cell types and cellular processes are primarily related to its role as an enzyme substrate. By facilitating the measurement of aminopeptidase activity, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The accurate detection of enzyme activity using This compound can provide insights into cellular processes and help identify abnormalities in enzyme function .
Molecular Mechanism
At the molecular level, This compound exerts its effects through its interaction with aminopeptidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, resulting in the release of a fluorescent product. This binding interaction is specific to the enzyme’s active site, ensuring that the fluorescent signal generated is directly proportional to the enzyme activity. This mechanism allows for precise quantification of aminopeptidase activity in various biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of This compound are critical factors that influence its effectiveness as an enzyme substrate. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly. Long-term studies have shown that the fluorescent signal generated by the compound remains consistent over extended periods, making it a reliable tool for enzyme assays .
Dosage Effects in Animal Models
The effects of This compound in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the measurement of enzyme activity without causing adverse effects. At higher doses, there may be potential toxic effects, including interference with normal cellular functions and enzyme activities. It is essential to determine the appropriate dosage to ensure accurate and reliable results in enzyme assays .
Metabolic Pathways
This compound: is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidases, which play a role in the breakdown of peptide substrates into individual amino acids. This interaction is crucial for maintaining proper metabolic flux and regulating metabolite levels within cells .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where aminopeptidase activity is present. The efficient transport and distribution of the compound are essential for its effectiveness in enzyme assays .
Subcellular Localization
The subcellular localization of This compound is primarily within compartments where aminopeptidase activity occurs, such as lysosomes and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the target enzymes to generate a measurable fluorescent signal. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILEIUKVIPULY-VFZGTOFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
